pentyl {[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate
Description
Pentyl {[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate is a complex organic compound with the molecular formula C20H23BrN4O4S and a molecular weight of 495.399 g/mol This compound is notable for its unique structure, which includes a bromobenzyl group, a purine derivative, and a sulfanyl acetate moiety
Properties
Molecular Formula |
C20H23BrN4O4S |
|---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
pentyl 2-[7-[(3-bromophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate |
InChI |
InChI=1S/C20H23BrN4O4S/c1-3-4-5-9-29-15(26)12-30-20-22-17-16(18(27)23-19(28)24(17)2)25(20)11-13-7-6-8-14(21)10-13/h6-8,10H,3-5,9,11-12H2,1-2H3,(H,23,27,28) |
InChI Key |
DWYVDUVWVRBXBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CSC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C |
Origin of Product |
United States |
Preparation Methods
The synthesis of pentyl {[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate involves multiple steps, typically starting with the preparation of the purine derivative. The bromobenzyl group is introduced through a nucleophilic substitution reaction, followed by the addition of the sulfanyl acetate moiety. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. standard organic synthesis techniques, such as column chromatography and recrystallization, are employed to purify the final product.
Chemical Reactions Analysis
Pentyl {[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The bromobenzyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pentyl {[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: It is used as a model compound to study nucleophilic substitution and oxidation-reduction reactions.
Biology: Researchers investigate its potential as a biochemical probe due to its purine derivative structure, which is similar to biologically active molecules like nucleotides.
Medicine: Preliminary studies explore its potential as a therapeutic agent, particularly in targeting purine-related metabolic pathways.
Industry: Its unique chemical properties make it a candidate for developing new materials and catalysts.
Mechanism of Action
The mechanism of action of pentyl {[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate involves its interaction with molecular targets, such as enzymes and receptors, that recognize purine derivatives. The bromobenzyl group may enhance its binding affinity to specific targets, while the sulfanyl acetate moiety can participate in redox reactions, influencing the compound’s overall activity. The exact pathways and molecular targets are still under investigation, with ongoing research aimed at elucidating its detailed mechanism .
Comparison with Similar Compounds
Pentyl {[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate can be compared with other similar compounds, such as:
Pentyl {[7-(3-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl acetate: This compound has a similar purine derivative structure but includes a hydroxypropyl group instead of a bromobenzyl group.
This compound: This compound is structurally similar but may have different substituents on the purine ring or the sulfanyl acetate moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity .
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